molecular formula C18H15N B3154825 3-Amino-m-terphenyl CAS No. 78626-54-7

3-Amino-m-terphenyl

Cat. No.: B3154825
CAS No.: 78626-54-7
M. Wt: 245.3 g/mol
InChI Key: VKODBTOHDAOSOS-UHFFFAOYSA-N
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Description

3-Amino-m-terphenyl: is an organic compound that belongs to the class of terphenyls, which are composed of three benzene rings connected in a linear arrangement The amino group is attached to the central benzene ring at the meta position, making it a meta-terphenyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-m-terphenyl typically involves the nitration of m-terphenyl followed by reduction. The nitration process introduces a nitro group to the central benzene ring, which is then reduced to an amino group. The reaction conditions for nitration usually involve concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like tin and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the nitration and reduction steps, ensuring efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-m-terphenyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more complex amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-m-terphenyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific electronic and steric properties .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored as potential inhibitors of enzymes such as cyclooxygenase (COX). These compounds exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .

Industry: The compound is used in the development of photoinitiators for 3D printing and photopolymerization processes. Its ability to absorb visible light and initiate polymerization reactions makes it valuable in the production of high-resolution 3D printed materials .

Comparison with Similar Compounds

Comparison: 3-Amino-m-terphenyl is unique due to the presence of the amino group, which imparts different electronic and steric properties compared to its analogs. This functional group allows for specific interactions in biological systems and enhances its utility in applications such as enzyme inhibition and photoinitiation .

Properties

IUPAC Name

3-(3-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKODBTOHDAOSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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